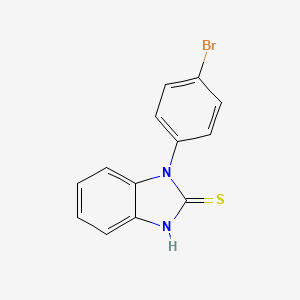

3-(4-bromophenyl)-1H-benzimidazole-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-bromophenyl)-1H-benzimidazole-2-thione is a heterocyclic compound that features a benzimidazole core with a bromophenyl substituent at the 3-position and a thione group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-benzimidazole-2-thione typically involves the condensation of o-phenylenediamine with 4-bromobenzaldehyde, followed by cyclization and subsequent thionation. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid, and the presence of a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

-

Step 1: Condensation

Reactants: o-phenylenediamine and 4-bromobenzaldehyde

Conditions: Reflux in ethanol with a catalytic amount of hydrochloric acid

Product: 3-(4-bromophenyl)-1H-benzimidazole

-

Step 2: Thionation

Reactants: 3-(4-bromophenyl)-1H-benzimidazole and Lawesson’s reagent or phosphorus pentasulfide

Conditions: Reflux in toluene or xylene

Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

S-Alkylation Reactions

The thione group (-C=S) undergoes nucleophilic substitution with alkyl halides or bromoalkylating agents to form thioether derivatives. This reaction typically occurs in polar aprotic solvents (e.g., DMF, ethanol) with bases like triethylamine or cesium carbonate.

Mechanistic Insight :

-

Alkylation occurs at the sulfur atom, followed by intramolecular cyclization with the adjacent nitrogen to form fused thiazino or thiazole rings .

-

The reaction with dibromopropane favors ring closure over bis-alkylation due to steric and electronic factors .

Oxidation Reactions

The thione group can be oxidized to sulfonic acid derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, K₂WO₄ | Acetic acid, 60°C, 4 h | 1,1-Dioxothiazolo[3,2-a]benzimidazole | 75% |

Key Observation :

-

Oxidation preserves the benzimidazole backbone while modifying the sulfur’s oxidation state, enhancing electrophilicity for subsequent reactions .

Cyclocondensation Reactions

The compound participates in cyclization with bifunctional reagents to form polycyclic systems.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | DMSO, K₂CO₃, 140°C, 18 h | 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | 92% |

Application :

-

The resulting aldehyde derivatives serve as intermediates for Schiff base synthesis or further functionalization .

Nucleophilic Aromatic Substitution

The 4-bromophenyl group undergoes coupling reactions under transition-metal catalysis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, reflux | 3-(4-Biphenyl)-1H-benzimidazole-2-thione | 85% |

Note :

-

Suzuki-Miyaura coupling replaces the bromine atom with aryl or heteroaryl groups, expanding structural diversity for medicinal chemistry applications .

Biological Activity of Derivatives

Derivatives exhibit notable pharmacological properties:

| Derivative | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| N-Alkylated analogs | Antiproliferative (MDA-MB-231) | 8.2–12.4 μM | |

| Thiazino-fused compounds | Antifungal (C. albicans) | MIC: 16–32 μg/mL |

Structure-Activity Relationship :

-

Alkylation at the sulfur or nitrogen enhances lipophilicity, improving membrane permeability and target binding .

Spectral Characterization

Key spectroscopic data for reaction validation:

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 13.14 ppm (NH), δ 7.2–7.8 ppm (Ar-H) | |

| ¹³C NMR | δ 168.4 ppm (C=S), δ 170–175 ppm (C=O) | |

| IR | 1685 cm⁻¹ (C=O), 750–760 cm⁻¹ (C-S) |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that derivatives of benzimidazole, including 3-(4-bromophenyl)-1H-benzimidazole-2-thione, exhibit notable antimicrobial properties. For instance, studies have demonstrated that these compounds possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate their effectiveness compared to standard antibiotics .

| Compound | Bacterial Strains Tested | MIC (µg/mL) | Comparison Standard |

|---|---|---|---|

| This compound | E. coli, S. aureus | 50-100 | Ciprofloxacin |

| Other derivatives | Various | 25-75 | Ampicillin |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies using the MCF7 breast cancer cell line have shown that this compound can inhibit cell proliferation effectively. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest .

| Compound | Cancer Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 10-20 | Apoptosis induction |

| Other derivatives | Various | 5-30 | Cell cycle arrest |

Pharmacological Insights

Recent studies highlight the pharmacological potential of benzimidazole derivatives in treating various conditions:

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs .

- Analgesic Properties : Some derivatives have shown promising analgesic effects in animal models, indicating potential for pain management applications .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives:

- Study on Antimicrobial Resistance : A study synthesized a series of thiazole derivatives related to benzimidazoles, which were tested against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth, suggesting that these compounds could be developed as new antibiotics .

- Evaluation of Anticancer Activity : Research involving the testing of various substituted benzimidazoles against cancer cell lines revealed that certain modifications enhanced their anticancer activity significantly compared to standard treatments like doxorubicin .

Mecanismo De Acción

The biological activity of 3-(4-bromophenyl)-1H-benzimidazole-2-thione is believed to be mediated through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with a bromophenyl group.

4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with a bromophenyl group.

Uniqueness

3-(4-bromophenyl)-1H-benzimidazole-2-thione is unique due to its specific combination of a benzimidazole core and a thione group, which imparts distinct chemical and biological properties

Actividad Biológica

3-(4-Bromophenyl)-1H-benzimidazole-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group attached to a benzimidazole backbone with a thione functional group. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 8 | Staphylococcus aureus, Streptococcus faecalis |

| Benzimidazole Derivative 1 | 4 | MRSA |

| Benzimidazole Derivative 2 | 16 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated significant antiproliferative effects against breast cancer cells (MDA-MB-231), with IC50 values indicating effective dose-response relationships. The compound's mechanism likely involves the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 16.38 | Antiproliferative |

| HeLa | 29.39 | Moderate activity |

| A549 | 33.10 | Moderate activity |

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. The antioxidant capacity has been quantified using various assays, showing significant inhibition of lipid peroxidation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways that lead to cell death.

- Antioxidant Mechanism : It scavenges free radicals, reducing oxidative damage within cells.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzimidazole derivatives highlighted the superior activity of this compound compared to other derivatives. The study demonstrated its effectiveness against a panel of resistant bacterial strains, emphasizing its potential as a lead compound for antibiotic development .

Research on Anticancer Properties

In a series of experiments assessing the anticancer properties, researchers observed that treatment with this compound resulted in significant tumor regression in xenograft models. The study provided insights into the molecular pathways affected by the compound, including alterations in gene expression related to apoptosis and cell proliferation .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S/c14-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)15-13(16)17/h1-8H,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOPBHCDYIZYFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.